molecular formula C11H11N B1196111 Styrene acrylonitrile CAS No. 9003-54-7

Styrene acrylonitrile

Cat. No.: B1196111
CAS No.: 9003-54-7
M. Wt: 157.21 g/mol
InChI Key: SCUZVMOVTVSBLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Styrene acrylonitrile typically involves the free radical polymerization of styrene and acrylonitrile monomers. The polymerization can be carried out in bulk, solution, suspension, or emulsion. The choice of polymerization method depends on the desired properties of the final product .

    Bulk Polymerization: This method involves the polymerization of monomers without any solvent. It is a straightforward process but can lead to issues with heat dissipation.

    Solution Polymerization: Monomers are dissolved in a solvent, and polymerization occurs in the solution. This method allows better control over the reaction temperature and viscosity.

    Suspension Polymerization: Monomers are dispersed in water with the help of stabilizers, and polymerization occurs in the dispersed droplets. This method produces polymer beads.

    Emulsion Polymerization: Monomers are emulsified in water with surfactants, and polymerization occurs in the micelles. This method produces fine polymer particles.

Industrial Production Methods

In industrial settings, suspension and emulsion polymerization are commonly used due to their ability to produce polymers with controlled particle sizes and properties. The polymerization is typically initiated using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile .

Chemical Reactions Analysis

Types of Reactions

Styrene acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can modify the polymer’s properties by reducing functional groups.

    Substitution: The polymer can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Styrene acrylonitrile has numerous scientific research applications:

Mechanism of Action

The mechanism of action of Styrene acrylonitrile involves its interaction with various molecular targets and pathways. The polymer’s effects are primarily due to its physical and chemical properties, such as its mechanical strength, thermal stability, and chemical resistance. These properties enable the polymer to perform effectively in various applications, including as a structural material and in protective coatings .

Comparison with Similar Compounds

Styrene acrylonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its balanced combination of mechanical properties, chemical resistance, and ease of processing, making it suitable for a wide range of applications .

Properties

IUPAC Name

prop-2-enenitrile;styrene
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InChI

InChI=1S/C8H8.C3H3N/c1-2-8-6-4-3-5-7-8;1-2-3-4/h2-7H,1H2;2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SCUZVMOVTVSBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC#N.C=CC1=CC=CC=C1
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
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Related CAS

107440-17-5, 821788-81-2, 110902-08-4, 697766-30-6, 9003-54-7
Record name 2-Propenenitrile, polymer with ethenylbenzene, block
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Record name 2-Propenenitrile, polymer with ethenylbenzene, triblock
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Record name Acrylonitrile-styrene graft copolymer
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Record name 2-Propenenitrile, polymer with ethenylbenzene, diblock
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acrylonitrile-styrene copolymer
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DSSTOX Substance ID

DTXSID00920976
Record name Prop-2-enenitrile--ethenylbenzene (1/1)
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Molecular Weight

157.21 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pellets or Large Crystals, White solid; [Acros Organics MSDS]
Record name 2-Propenenitrile, polymer with ethenylbenzene
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Record name Acrylonitrile-styrene resin
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CAS No.

9003-54-7, 113007-57-1
Record name 2-Propenenitrile, polymer with ethenylbenzene
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Record name Prop-2-enenitrile--ethenylbenzene (1/1)
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Record name 2-Propenenitrile, polymer with ethenylbenzene
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Synthesis routes and methods I

Procedure details

71 parts of styrene, 29 parts of acrylonitrile, 120 parts of deionized water and 0.2 parts of azobisisobutylonitrile (AIBN) were blended. To the blend, 0.5 parts of tricalciumphosphate and 0.3 parts of mercaptan-containing chain transfer agent were added. The resultant solution was heated to 80° C. for 90 minutes and kept for 180 minutes. The resultant was washed, dehydrated and dried. Styrene-acrylonitrile copolymer (SAN) was obtained.
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Synthesis routes and methods II

Procedure details

After the solution temperature inside the reaction vessel decreased to 60° C., an aqueous solution having 0.4 parts of Rongalite dissolved in 10 parts of distilled water was added. Subsequently, a mixed solution including 11.1 parts of acrylonitrile, 33.2 parts of styrene, and 0.2 parts of tertiary butyl hydroperoxide was dropwise added thereto over about 1 hour to effect polymerization. After the completion of the dropwise addition, the resulting mixture was allowed to stand for 1 hour, and an aqueous solution having 0.0002 parts of ferrous sulfate, 0.0006 parts of disodium ethylenediaminetetraacetate, and 0.25 parts of Rongalite dissolved in 10 parts of distilled water was then added thereto. Subsequently, a mixed solution including 7.4 parts of acrylonitrile, 22.2 parts of styrene, and 0.1 parts of tertiary butyl hydroperoxide was dropwise added thereto over about 40 minutes to effect polymerization. After the completion of the dropwise addition, the resulting mixture was allowed to stand for 1 hour, and was then cooled down, thereby yielding a graft copolymer mixture latex in which an acrylonitrile-styrene copolymer was grafted onto the composite rubber composed of polyorganosiloxane and the butyl acrylate rubber.
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Synthesis routes and methods III

Procedure details

A solution of 2.0 g. CuI, 1.4 g. isoquinoline (1:1 ratio), 50.0 g. N-methylpyrrolidone solvent, 46.6 g. cyclohexanone and 0.20 g. Lustran SAN 31-1,000 (10% on CuI) was prepared. The resulting coating solution was coated on 7 mil raw PET with number 10 Meyer rod and dried three minutes at 240° F. The coating had very good uniformity and clarity and was gold and blue iridescent and lustrous. The resistivity measured 13-20×107 Ω/sq. The solution after time showed some precipitation, which crystals were redissolved upon reheating.
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Synthesis routes and methods IV

Procedure details

Fifty grams of PPO ([η]=0.49, chloroform, 25° C.), 50 g of ethylbenzene, 70 g of styrene, 30 g of acrylonitrile and 1.5 g of di-tertiary-butyl peroxide were charged into a 500 cc autoclave, and stirred at 60° C. to achieve uniform dissolution, after which the inside of the autoclave was displaced with nitrogen gas. The temperature of the reaction vessel was controlled to 140° C., and graft polymerization was effected for 2.5 hours. After completion of the reaction, the contents were withdrawn, and dissolved in 3500 ml of toluene by heating. Thereafter, methanol in an amount 10 times that of toluene was added thereto to obtain a resin powder. This powder was washed with methanol and then with methyl ethyl ketone as described in Example 1 to obtain a purified acrylonitrile-styrene grafted PPO. As the result of the organic elemental microanalysis, the degree of grafting was found 71% and the acrylonitrile content in this acrylonitrile-styrene copolymer graft side-chains was found to be 27%. Two grams of this acrylonitrile-styrene grafted PPO was dissolved in 40 ml of methylene chloride, placed in a stoppered Erlenmeyer flask, and allowed to stand in a constant temperature chamber at 23° C. Observation after 48 hours revealed that this solution was opaque. This solution was filtered to obtain a precipitate, which was dried and weighed to yield 1.26 g. In other words, 63% of the resin was recovered as the precipitate.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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